Inhibition of Caspase-6: A Potency Comparison with a Related Sulfonamide Analog
This compound demonstrates binding affinity for the C163A mutant of Caspase-6 with a Kd of 220 nM [1]. While the binding site or mechanism of action is not fully defined, this provides a measurable in vitro activity that distinguishes it from structurally related but inactive analogs. For instance, the benzenesulfonamide derivative, N-(5-trifluoromethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide, which lacks the succinamic acid side chain, has been synthesized and tested for antibacterial activity [2] but lacks reported caspase inhibition. This suggests the succinamic acid moiety is a critical determinant for this specific bioactivity, making the target compound the preferred choice for studies focused on apoptosis pathways involving caspase-6.
| Evidence Dimension | Caspase-6 Binding Affinity |
|---|---|
| Target Compound Data | Kd = 220 nM |
| Comparator Or Baseline | N-(5-trifluoromethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide |
| Quantified Difference | Target compound: Kd = 220 nM; Comparator: No reported inhibition |
| Conditions | In vitro, SPR assay using C163A mutant of Caspase-6 expressed in E. coli BL21-Gold (DE3) [1] |
Why This Matters
Procuring the compound with documented caspase-6 binding enables focused research into apoptosis mechanisms, an application not supported by the sulfonamide analog.
- [1] BindingDB Entry BDBM50623944. Binding affinity of N-(5-Trifluoromethyl-[1,3,4]thiadiazol-2-yl)-succinamic acid for Caspase-6 C163A mutant. CHEMBL5399818. View Source
- [2] Synthesis of 1,3,4-thiadiazoles containing the trifluoromethyl group. Journal of Heterocyclic Chemistry, 2009. DOI: 10.1002/jhet.5570440225. View Source
